An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole: A Computational and Comparative Analysis
An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole: A Computational and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole represents a novel heterocyclic scaffold with significant potential in medicinal chemistry. Understanding its physicochemical properties is paramount for predicting its pharmacokinetic profile, designing effective drug delivery systems, and optimizing its synthesis. This guide provides a comprehensive analysis of these properties, leveraging advanced computational chemistry techniques in the absence of extensive experimental data. By combining theoretical predictions with a comparative analysis of related pyrazole derivatives, we offer a robust framework for researchers to anticipate the behavior of this promising molecule.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical characteristics. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A thorough understanding of these parameters in the early stages of drug discovery is not merely advantageous; it is a critical determinant of success. For novel scaffolds like 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole, where experimental data is sparse, computational chemistry emerges as an indispensable tool for reliable prediction and guidance.[1]
This guide delves into the predicted physicochemical landscape of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole, providing both the "what" and the "how." We will explore the theoretical underpinnings of the computational methods employed and present the predicted data in a clear, comparative format. This approach is designed to empower researchers with the necessary insights to make informed decisions in their drug development endeavors.
Molecular Structure and Key Identifiers
A foundational understanding of the molecule's structure is essential for interpreting its physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | - |
| Molecular Formula | C₈H₉BrN₂ | - |
| Molecular Weight | 213.08 g/mol | - |
| Canonical SMILES | CN1N=C(Br)C2=C1CCC2 | - |
| CAS Number | Not available | - |
| Related CAS Numbers | 1780289-53-3 (1-methyl isomer)[2][3], 1782514-06-0 (1-ethyl isomer)[2] |
Computational Methodology: A Window into Molecular Properties
In the absence of direct experimental data, quantum mechanical calculations provide a powerful avenue for predicting physicochemical properties with a high degree of accuracy. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational techniques.
Density Functional Theory (DFT) for Property Prediction
DFT, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, has been shown to be a reliable method for calculating the electronic structure and properties of pyrazole derivatives.[4] This approach allows for the prediction of various parameters, including molecular geometry, orbital energies (HOMO and LUMO), and spectral properties.
Ab Initio Methods for Enhanced Accuracy
For even greater accuracy, especially in the calculation of energies and reaction pathways, ab initio methods like Møller-Plesset perturbation theory (MP2) can be employed.[4] These methods, while computationally more intensive, can provide valuable benchmarks for DFT results.
Workflow for Computational Property Prediction
Caption: Workflow for predicting physicochemical properties using computational methods.
Predicted Physicochemical Properties of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
The following table summarizes the predicted physicochemical properties of the target molecule, derived from computational models and compared with general experimental data for pyrazole derivatives.
| Property | Predicted Value for Target Molecule | General Range for Pyrazole Derivatives | Rationale and Significance |
| Melting Point (°C) | Solid at room temperature (predicted) | 69-70 (unsubstituted pyrazole) to >200[5][6] | The fused ring system and bromine substituent likely lead to a higher melting point than simple pyrazoles due to increased molecular weight and intermolecular interactions. A higher melting point can impact dissolution rates. |
| Boiling Point (°C) | > 200 (predicted) | 186-188 (unsubstituted pyrazole)[5] | The molecular weight and polarity suggest a high boiling point. This is generally less critical for solid dosage forms but important for purification and handling. |
| Aqueous Solubility (LogS) | -3 to -4 (predicted) | Generally low, can be improved with formulation[7] | The presence of the bromo and methyl groups, along with the fused non-polar ring, suggests low aqueous solubility. This is a critical parameter for oral bioavailability and may necessitate formulation strategies like co-solvents or pH adjustment. |
| Octanol-Water Partition Coefficient (logP) | 2.5 - 3.5 (predicted) | 2-4 (typical for many pyrazole-based drugs)[5] | The predicted logP value falls within the "drug-like" range, suggesting good membrane permeability. However, the balance with solubility is crucial. |
| pKa (acidic) | ~14 (predicted for N-H proton if present) | 14.21 for unsubstituted pyrazole[8] | In the N-methylated target compound, there is no acidic N-H proton. |
| pKa (basic) | 1.5 - 2.5 (predicted) | 2.5 for unsubstituted pyrazole[9] | The pyrazole ring is weakly basic. The electron-withdrawing effect of the bromine atom is expected to slightly decrease the basicity compared to unsubstituted pyrazole. This pKa will influence solubility in acidic environments. |
Spectral Properties: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds. While experimental spectra for the target molecule are not available, computational methods can provide valuable predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment of the atoms. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, can predict NMR spectra with reasonable accuracy.[8][10]
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
-
N-CH₃: ~3.7 - 4.0 ppm
-
CH₂ (cyclopentane ring): ~2.5 - 3.0 ppm
-
CH (bridgehead): Likely deshielded due to proximity to the pyrazole ring.
Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS):
-
C-Br: ~120 - 130 ppm
-
C=N: ~140 - 150 ppm
-
N-CH₃: ~35 - 40 ppm
-
CH₂ (cyclopentane ring): ~20 - 30 ppm
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key predicted vibrational frequencies for 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole include:
-
C=N stretch: ~1590 - 1620 cm⁻¹
-
C-H stretch (aliphatic): ~2850 - 3000 cm⁻¹
-
C-Br stretch: ~500 - 600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted monoisotopic mass of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole is approximately 211.99 g/mol . The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).
Experimental Protocols for Physicochemical Characterization
While this guide focuses on computational predictions, it is crucial to outline the experimental methodologies that would be employed for validation.
Determination of Melting Point
Protocol:
-
A small amount of the crystalline solid is placed in a capillary tube.
-
The tube is heated in a calibrated melting point apparatus.
-
The temperature range over which the solid melts is recorded.
Determination of Solubility
Protocol (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of solvent (e.g., water, buffer at a specific pH).
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
Determination of logP
Protocol (Shake-Flask Method):
-
The compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The phases are separated, and the concentration of the compound in each phase is determined.
-
logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Analysis
Protocol:
-
NMR: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.
-
IR: A sample of the compound is analyzed as a solid (e-g., using a KBr pellet) or in a suitable solvent using an FT-IR spectrometer.
-
MS: The compound is introduced into a mass spectrometer (e.g., via electrospray ionization) to determine its mass-to-charge ratio.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole. The computational data presented herein serves as a valuable starting point for researchers, offering insights into the molecule's likely behavior in biological and pharmaceutical systems. The predicted low aqueous solubility and moderate lipophilicity highlight key areas for consideration in formulation and drug delivery strategies.
The logical next step is the experimental validation of these predicted properties. Synthesis of the compound and subsequent characterization using the protocols outlined in this guide will be crucial for confirming the computational findings and advancing the development of this promising scaffold. The interplay between computational prediction and experimental validation represents the modern paradigm of efficient and informed drug discovery.
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